4-chloro-1-(oxan-2-yl)-1H-pyrazole
Description
4-Chloro-1-(oxan-2-yl)-1H-pyrazole (CAS: 1881288-80-7) is a pyrazole derivative featuring a 4-chloro substituent and a tetrahydropyran (oxan-2-yl) group at the N1 position. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions, as suggested by its structural analogs (e.g., 4-chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole, synthesized in 83% yield via decatungstate-mediated radical-polar crossover reactions) .
Properties
IUPAC Name |
4-chloro-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPYGUHZLUIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Chloro-1-(oxan-2-yl)-1H-pyrazole serves as a versatile scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. For instance, compounds derived from pyrazoles have been shown to inhibit specific enzymes linked to cancer progression and inflammation pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins, thus modulating various biological pathways.
Agricultural Science
Pesticide Development
The compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against a variety of pests and plant pathogens. The incorporation of the oxan group may improve the compound's stability and bioavailability in agricultural settings.
Case Study: Insecticidal Activity
In studies focusing on the insecticidal properties of pyrazole compounds, this compound has been evaluated for its efficacy against common agricultural pests. Results indicate that modifications to the pyrazole structure can lead to enhanced potency and selectivity, making it a candidate for further development in pest management strategies.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. The introduction of pyrazole units into polymer backbones can impart desirable characteristics such as thermal stability and mechanical strength.
Research Findings on Polymer Applications
Recent research has demonstrated that polymers incorporating pyrazole units exhibit improved resistance to degradation under environmental stressors. This property is particularly valuable in applications requiring durable materials, such as coatings or packaging.
Comprehensive Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug Development | Exhibits anti-inflammatory and anti-cancer properties |
| Agricultural Science | Pesticide Development | Effective against various pests; potential for high selectivity |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyrazole Derivatives with Varying N1 Substituents
Notes:
- Steric and Electronic Effects : The oxan-2-yl group provides moderate steric bulk and enhances solubility due to its oxygen atom, compared to smaller substituents like methyl or planar aromatic groups like 2-methoxyphenyl .
- Synthetic Yields : Bulky substituents (e.g., cyclopentyl-aryl in compound 23) reduce yields (54%) due to steric hindrance, while smaller groups (e.g., tetrahydrofuran-2-yl) achieve higher yields (83%) .
Reactivity in Further Functionalization
- Radical Reactions : The 4-chloro group in 4-chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole undergoes decatungstate-mediated C–H heteroarylation, suggesting similar reactivity for the oxan-2-yl analog .
- Catalytic Cross-Coupling : Chloropyrazoles are precursors for Suzuki-Miyaura couplings. For example, 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5) is a boronic ester intermediate for cross-coupling .
Key Research Findings and Challenges
- Synthetic Limitations : The oxan-2-yl group’s conformational flexibility complicates crystallization, as seen in the oily state of related compounds .
- Regioselectivity : Aryl-substituted analogs (e.g., 23a/23b) show regioselectivity challenges (ortho:para = 7:1), absent in aliphatic-substituted derivatives like the target compound .
Biological Activity
4-Chloro-1-(oxan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a chloro group and an oxan ring, suggests potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.62 g/mol. The presence of the oxan ring enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- A study demonstrated that this compound showed an IC50 value of against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
- Molecular docking studies suggest that the compound binds effectively to the active site of proteins involved in cancer progression, such as Aurora-A kinase, which is critical for cell cycle regulation.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored.
Key Findings:
- In vitro studies revealed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented, and this compound is no exception.
Key Findings:
- In preclinical models, this compound demonstrated significant inhibition of inflammatory markers in carrageenan-induced paw edema assays, comparable to standard anti-inflammatory drugs like indomethacin .
- The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was confirmed, suggesting its potential use in treating inflammatory conditions .
Summary of Biological Activities
Case Studies
One notable case study involved synthesizing a series of pyrazole derivatives linked to various functional groups. Among these derivatives, this compound was highlighted for its superior binding affinity to target proteins involved in tumor growth inhibition. The lead compound exhibited an IC50 significantly lower than established chemotherapeutics, indicating higher potency .
Another study focused on the antimicrobial evaluation of pyrazole derivatives, where this compound was shown to possess broad-spectrum activity against both bacterial and fungal strains. This study emphasized the structural modifications that could enhance the biological activity further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
